molecular formula C20H16ClN3O B3037364 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol CAS No. 477870-05-6

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol

Cat. No.: B3037364
CAS No.: 477870-05-6
M. Wt: 349.8 g/mol
InChI Key: GKLVGBODYHGORN-UHFFFAOYSA-N
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Description

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol is a synthetic organic compound that features a quinazoline ring system substituted with a chloro group and an amino group, along with a naphthyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Amination: The amino group is introduced via nucleophilic substitution reactions using amines.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Formation of the Ethanol Moiety: The final step involves the reduction of a carbonyl group to form the ethanol moiety, which can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, nucleophiles

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive quinazoline derivatives.

    Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study cellular processes and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the quinazoline ring may facilitate binding to active sites, while the naphthyl group may enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Chloro-4-quinolinyl)amino]-1-(2-naphthyl)-1-ethanol
  • 2-[(7-Chloro-4-quinolinyl)amino]-1-(2-naphthyl)-1-propanol
  • 2-[(7-Chloro-4-quinolinyl)amino]-1-(2-naphthyl)-1-butanol

Uniqueness

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol is unique due to the presence of the quinazoline ring system, which distinguishes it from quinoline-based compounds. The specific substitution pattern and the presence of the ethanol moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(7-chloroquinazolin-4-yl)amino]-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-16-7-8-17-18(10-16)23-12-24-20(17)22-11-19(25)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,12,19,25H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVGBODYHGORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CNC3=NC=NC4=C3C=CC(=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol

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